Chiral Purity and Stereochemical Impact: Racemate vs. Enantiopure Analogs
Morpholin-3-ylmethanamine dihydrochloride (CAS 1157076-33-9) is supplied as a racemic mixture, whereas the (S)-enantiomer is available as a distinct chemical entity (e.g., CAS 1250973-43-3 for the free base, or as the dihydrochloride salt) . The (S)-enantiomer has a molecular formula of C₅H₁₂N₂O and a molecular weight of 116.16 g/mol, compared to the racemate's dihydrochloride salt with a molecular weight of 189.08 g/mol [1]. The stereochemistry at the 3-position is a critical determinant of biological activity, as the spatial orientation of the aminomethyl group influences interactions with chiral binding sites in enzymes and receptors [2]. This is supported by class-level evidence from N-methyl analogs, where the (R)- and (S)-enantiomers exhibit differing pharmacological profiles .
| Evidence Dimension | Chiral Configuration and Molecular Weight |
|---|---|
| Target Compound Data | Racemic mixture (R/S), M.W. 189.08 g/mol (dihydrochloride salt) |
| Comparator Or Baseline | (S)-Morpholin-3-ylmethanamine (free base), CAS 1250973-43-3, M.W. 116.16 g/mol |
| Quantified Difference | Different CAS numbers, molecular weights, and stereochemical composition. The racemate is a mixture, while the (S)-enantiomer is a single stereoisomer. |
| Conditions | Chemical identity and stereochemistry, as defined by CAS registration and vendor specifications. |
Why This Matters
Procurement of the correct chiral form (racemate vs. specific enantiomer) is essential for experiments where stereochemistry influences biological outcomes, as using the wrong form can lead to false negatives or incorrect SAR conclusions.
- [1] Chem-Space. 1-(morpholin-3-yl)methanamine dihydrochloride. CSSB00102947038. Accessed 2026. View Source
- [2] General principles of stereochemistry in drug design, as discussed in standard medicinal chemistry textbooks (e.g., 'The Practice of Medicinal Chemistry', 4th ed.). View Source
